molecular formula C10H16ClN B1501319 Ortetamine Hydrochloride CAS No. 77083-24-0

Ortetamine Hydrochloride

Cat. No.: B1501319
CAS No.: 77083-24-0
M. Wt: 185.69 g/mol
InChI Key: PIJNEJGPRPNSAE-UHFFFAOYSA-N
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Description

Ortetamine Hydrochloride, chemically known as ortho-methylamphetamine hydrochloride, is a substituted amphetamine derivative. Structurally, it features a methyl group attached to the ortho position of the amphetamine benzene ring (C₆H₅-CH₂-CH(NH₂)-CH₃·HCl).

Properties

IUPAC Name

1-(2-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJNEJGPRPNSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672558
Record name 1-(2-Methylphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77083-24-0
Record name Ortetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077083240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P662YGU6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamphetamine (hydrochloride) can be achieved through several methods. One common route involves the reduction of phenylacetone with methylamine, followed by the reduction of the resulting N-methylimine. This process can be carried out as a multistep or one-pot reaction, with catalysts such as mercury aluminum amalgam, sodium amalgam, or lithium aluminum hydride . Another method involves the extraction of pseudoephedrine hydrochloride from over-the-counter medications, followed by reaction with iodine and red phosphorus or hypophosphorous acid .

Industrial Production Methods

Industrial production of 2-Methylamphetamine (hydrochloride) typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with stringent controls on reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Substitution Reactions

The methyl-substituted phenyl ring undergoes electrophilic aromatic substitution (EAS), with regioselectivity dictated by the methyl group’s meta-directing effects:

Reagent Position Product
Nitration (HNO₃/H₂SO₄)4- or 6-Nitro-ortetamine derivatives
Halogenation (Cl₂/FeCl₃)4- or 6-Chloro-ortetamine derivatives
Sulfonation (H₂SO₄)4- or 6-Sulfonic acid derivatives

Note: Experimental data for these reactions are extrapolated from substituted amphetamine chemistry due to limited direct studies on ortetamine .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, ortetamine reacts with bases to regenerate the free base form:

C10H15N HCl+NaOHC10H15N+NaCl+H2O\text{C}_{10}\text{H}_{15}\text{N HCl}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{15}\text{N}+\text{NaCl}+\text{H}_2\text{O}

The free base can form salts with other acids (e.g., sulfate, citrate) under stoichiometric conditions .

Reduction and Hydrogenation

The primary amine group may participate in reductive amination or catalytic hydrogenation, though no direct studies confirm this for ortetamine. Theoretical pathways include:

Reagent Product
LiAlH₄No reaction (amine already reduced)
H₂/Pd-CSaturated cyclohexane derivative

Synthetic Routes

While not a reaction of the compound itself, synthesis methods provide insight into its stability and reactivity. One photoredox-catalyzed method uses:

  • Reactants : β,2-Dimethylstyrene, ammonium carbonate, 2-aminobenzenethiol

  • Catalyst : 10-Phenyl-9-(2,4,6-trimethylphenyl)acridinium tetrafluoroborate

  • Conditions : Dichloromethane/chlorobenzene, 20°C, 12 hours under inert atmosphere .
    Yield : 73% .

Stability and Degradation

No peer-reviewed degradation studies are available, but amphetamine analogs typically degrade via:

  • Thermal decomposition : Releases toxic fumes (HCl, NOₓ) above 200°C.

  • Photolysis : Potential ring modification under UV light.

Scientific Research Applications

Chemistry

Ortetamine hydrochloride serves as a reference standard in analytical chemistry. It is utilized for the identification and quantification of amphetamines in various samples. Researchers employ it in the development of analytical methods such as chromatography and mass spectrometry to ensure accurate detection of similar compounds in forensic and clinical settings.

Biology

In biological studies, ortetamine is investigated for its effects on neurotransmitter systems. It has been shown to increase the release of monoamines like dopamine, norepinephrine, and serotonin while inhibiting their reuptake. This mechanism makes it a valuable tool for studying the pharmacological properties of stimulants and their impact on biological systems, particularly in models of addiction and neuropharmacology.

Medicine

While not currently approved for medical use, ortetamine has been studied for potential therapeutic applications, particularly in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Its pharmacological profile suggests that it could act similarly to other stimulants used in these conditions, although further research is necessary to establish its efficacy and safety .

Forensic Science

In forensic science, this compound is used for the detection and analysis of illicit substances. Its structural similarities to other amphetamines make it relevant in toxicology reports and drug testing protocols. The compound's presence can indicate misuse or abuse patterns among individuals undergoing substance abuse evaluations .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of ortetamine in animal models. Results indicated that ortetamine administration led to increased locomotor activity, suggesting its stimulant properties were similar to those observed with dextroamphetamine but at a lower potency.

Case Study 2: Forensic Analysis

In a forensic context, a case study highlighted the detection of ortetamine in urine samples from individuals undergoing drug testing. The presence of ortetamine was confirmed through advanced analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry), underscoring its relevance in substance abuse evaluations .

Mechanism of Action

2-Methylamphetamine (hydrochloride) exerts its effects by entering the brain and triggering the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor (MAOI) . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, euphoria, and increased energy.

Comparison with Similar Compounds

Structural Analogues

Ortetamine Hydrochloride vs. Pseudoephedrine Hydrochloride
  • Structural Differences: Pseudoephedrine (C₁₀H₁₅NO·HCl) has a para-methylamino group on the amphetamine backbone, whereas ortetamine has an ortho-methyl group.
  • Therapeutic Use : Pseudoephedrine is widely used as a decongestant, while ortetamine’s use is unapproved and restricted due to its WADA-prohibited status .
  • Regulatory Status : Pseudoephedrine is available over-the-counter (OTC) in many regions, whereas ortetamine is a controlled substance.
This compound vs. Methoxetamine Hydrochloride
  • Structural Differences: Methoxetamine (C15H22ClNO) is a ketamine analogue with a cyclohexanone ring, distinct from ortetamine’s amphetamine scaffold .
  • Pharmacological Action: Methoxetamine acts as an NMDA receptor antagonist (dissociative anesthetic), contrasting with ortetamine’s presumed dopaminergic/noradrenergic effects.

Functional Analogues

This compound vs. Octopamine Hydrochloride
  • Structural Differences: Octopamine (C₈H₁₁NO₂·HCl) contains a hydroxyl group and an ethanolamine side chain, unlike ortetamine’s methyl-amphetamine structure .
This compound vs. Orphenadrine Hydrochloride
  • Structural Differences: Orphenadrine (C₁₈H₂₃NO·HCl) includes a benzyloxy group and tertiary amine, making it structurally bulkier than ortetamine .
  • Therapeutic Use : Orphenadrine is a muscle relaxant and antihistamine, whereas ortetamine lacks documented therapeutic applications.

Biological Activity

Ortetamine Hydrochloride, also known as 2-Methylamphetamine hydrochloride, is a synthetic compound belonging to the amphetamine class. It has garnered attention for its potent biological activities, particularly as a central nervous system (CNS) stimulant. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Structure : Ortetamine is structurally similar to methamphetamine and is characterized by its ability to influence neurotransmitter systems in the brain.
  • CAS Number : 77083-24-0
  • Classification : Stimulant, Amphetamine derivative

This compound primarily exerts its effects through the following mechanisms:

  • Neurotransmitter Release : It triggers the release of key neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to heightened alertness and energy levels.
  • Reuptake Inhibition : The compound acts as a reuptake inhibitor for monoamines, which enhances the availability of these neurotransmitters in the synaptic cleft .
  • Monoamine Oxidase Inhibition : At higher concentrations, it may also function as a monoamine oxidase inhibitor (MAOI), further increasing neurotransmitter levels.

Biological Activities

The biological activities of this compound can be summarized in the following table:

Activity Description
CNS StimulationIncreases alertness and reduces fatigue through neurotransmitter modulation.
Dopaminergic EffectsEnhances dopamine release, potentially influencing mood and motivation.
Adrenergic EffectsStimulates adrenergic receptors, affecting cardiovascular functions.
Potential Therapeutic UsesInvestigated for applications in ADHD and narcolepsy treatment.

Case Studies and Experimental Data

  • CNS Stimulant Effects :
    • A study demonstrated that Ortetamine significantly increased locomotor activity in rodent models, indicating its stimulant properties.
    • Another investigation highlighted its potential in enhancing cognitive performance in tasks requiring sustained attention .
  • Comparative Analysis with Other Stimulants :
    • Research comparing Ortetamine with traditional stimulants like amphetamine showed that it has a similar but more potent effect on serotonin reuptake inhibition .
    • The compound's potency was evaluated through various assays measuring its impact on neurotransmitter levels in vitro and in vivo.
  • Toxicological Concerns :
    • While its stimulant effects are beneficial for certain therapeutic applications, studies have raised concerns regarding its abuse potential and adverse effects associated with high doses, such as anxiety and cardiovascular stress .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ortetamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ortetamine Hydrochloride

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